molecular formula C15H14ClNO3 B12573830 Phenyl [(4-chloro-2-hydroxyphenyl)methyl]methylcarbamate CAS No. 485396-33-6

Phenyl [(4-chloro-2-hydroxyphenyl)methyl]methylcarbamate

Cat. No.: B12573830
CAS No.: 485396-33-6
M. Wt: 291.73 g/mol
InChI Key: JAYGWOMQGJLJAG-UHFFFAOYSA-N
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Description

Phenyl [(4-chloro-2-hydroxyphenyl)methyl]methylcarbamate is a carbamate derivative characterized by a phenyl group attached to a methylcarbamate moiety, which is further linked to a substituted benzyl group (4-chloro-2-hydroxyphenyl). Carbamates are widely recognized for their biological activity, particularly as enzyme inhibitors (e.g., acetylcholinesterase in pesticides) or pharmaceutical intermediates . The structural features of this compound—specifically the 4-chloro and 2-hydroxyphenyl substituents—contribute to its physicochemical properties, such as polarity, hydrogen-bonding capacity, and lipophilicity. These attributes influence its stability, bioavailability, and interaction with biological targets .

Properties

CAS No.

485396-33-6

Molecular Formula

C15H14ClNO3

Molecular Weight

291.73 g/mol

IUPAC Name

phenyl N-[(4-chloro-2-hydroxyphenyl)methyl]-N-methylcarbamate

InChI

InChI=1S/C15H14ClNO3/c1-17(10-11-7-8-12(16)9-14(11)18)15(19)20-13-5-3-2-4-6-13/h2-9,18H,10H2,1H3

InChI Key

JAYGWOMQGJLJAG-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=C(C=C(C=C1)Cl)O)C(=O)OC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl [(4-chloro-2-hydroxyphenyl)methyl]methylcarbamate typically involves the reaction of 4-chloro-2-hydroxybenzyl alcohol with phenyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions: Phenyl [(4-chloro-2-hydroxyphenyl)methyl]methylcarbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-chloro-2-hydroxybenzaldehyde, while reduction may produce 4-chloro-2-hydroxybenzyl alcohol.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Phenyl [(4-chloro-2-hydroxyphenyl)methyl]methylcarbamate exhibits a molecular formula of C8_{8}H8_{8}ClNO2_{2} and a molecular weight of 185.61 g/mol. As a member of the carbamate family, it functions as a cholinesterase inhibitor, disrupting the normal function of the enzyme acetylcholinesterase. This inhibition leads to an accumulation of acetylcholine at nerve synapses, which results in prolonged stimulation of muscles and glands .

Agricultural Applications

Insecticide Use
this compound is predominantly utilized as an insecticide in agricultural settings. It targets a wide range of pests, making it effective for crop protection. Its application is noted for its relatively low toxicity to mammals compared to other pesticides, which allows for safer use in various environments .

Systemic Properties
Some carbamates have systemic properties, meaning they can be absorbed by plants and translocated throughout their tissues. This characteristic enhances their effectiveness against pests that may not come into direct contact with the pesticide during application .

Environmental Impact and Toxicology

Toxicological Profile
The toxicological profile of this compound indicates that while it is effective against pests, it poses risks to non-target organisms, particularly pollinators like bees. The compound's neurotoxic effects can lead to symptoms such as excessive salivation and muscle spasms in exposed organisms .

Regulatory Status
Due to its potential environmental impact, the use of this compound is subject to regulation in many countries. For instance, its classification as a Class II designated chemical substance under specific environmental laws necessitates careful monitoring of its application and release into ecosystems .

Case Studies

Study Findings
Fishel F (2009)Investigated the toxicity profile of carbamate pesticides, highlighting the need for precautions when using this compound near beneficial insects .
WHO (2000)Discussed the environmental health criteria for carbamate pesticides, emphasizing their effectiveness and risks associated with non-target species .
EPA StudiesEvaluated the presence of carbamates in contaminated sites and their implications for public health and safety .

Future Directions in Research

Research is ongoing to explore safer alternatives and formulations that minimize environmental impact while maintaining efficacy against pests. Innovations in pesticide delivery systems and formulations could enhance the safety profile of this compound.

Mechanism of Action

The mechanism of action of Phenyl [(4-chloro-2-hydroxyphenyl)methyl]methylcarbamate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby affecting neurotransmission.

Comparison with Similar Compounds

Halogen and Hydroxy Group Positioning

  • Phenyl (2-chloro-4-hydroxyphenyl)carbamate (CAS: 796848-80-1): This positional isomer swaps the chlorine and hydroxyl groups, resulting in a 2-chloro-4-hydroxyphenyl substitution. The altered hydrogen-bonding network may reduce solubility compared to the target compound, as the hydroxyl group at the para position is less sterically hindered .

Chlorophenylamino Derivatives

Compounds such as 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl carbamates (e.g., 4a–i) feature an additional chlorophenylamino group. This modification increases molecular weight (avg. ~350 g/mol) and lipophilicity (log k = 1.8–2.5 via HPLC), making them more suited for hydrophobic target interactions in pesticidal applications .

Pesticidal Carbamates

Fenobucarb (2-(1-Methylpropyl)phenyl methylcarbamate)

  • Structure : A branched alkyl chain (1-methylpropyl) at the phenyl ortho position.
  • Properties : Higher volatility and lower logP (~2.8) compared to the target compound, favoring faster environmental degradation .
  • Application : Broad-spectrum insecticide with moderate mammalian toxicity (LD₅₀ ~ 500 mg/kg in rats) .

Butacarb (3,5-di-tert-butylphenyl methylcarbamate)

  • Structure : Two tert-butyl groups at meta and para positions.
  • Properties : Extreme lipophilicity (logP ~ 5.2) and persistence in soil (>60 days), posing higher bioaccumulation risks .

Pharmaceutical Carbamates

Fentanyl Methyl Carbamate

  • Structure : A piperidine-linked phenylcarbamate with phenethyl and methyl groups.
  • Properties : Designed for opioid receptor binding (Ki < 10 nM). The carbamate group enhances metabolic resistance compared to ester-based prodrugs .

Desthiophenerivaroxaban Methylcarbamate Analog

  • Structure: Incorporates a morpholino group and oxazolidinone ring.
  • Properties : Targets Factor Xa inhibition (IC₅₀ ~ 50 nM), with the carbamate improving oral bioavailability by reducing first-pass hydrolysis .

Key Data Tables

Critical Analysis of Structural Impact on Function

  • Hydrogen Bonding: The 2-hydroxy group facilitates interactions with polar residues in enzymes, a feature absent in non-hydroxylated analogs like Fenobucarb .
  • Steric Hindrance : Bulky substituents (e.g., tert-butyl in Butacarb) reduce enzymatic degradation but increase environmental persistence .

Biological Activity

Phenyl [(4-chloro-2-hydroxyphenyl)methyl]methylcarbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article provides an overview of its biological activity, mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound belongs to the carbamate class of compounds, characterized by the presence of a carbamate functional group. Its chemical structure can be represented as follows:

  • Molecular Formula : C₉H₈ClN₁O₂
  • Molecular Weight : 201.62 g/mol

The compound's structure includes a phenolic hydroxyl group, which may contribute to its biological activity by facilitating interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to increased levels of acetylcholine in synaptic clefts, which can enhance neurotransmission and has implications for cognitive function .

Enzyme Inhibition Studies

Recent studies have demonstrated that this compound exhibits significant AChE inhibitory activity. For instance, in vitro assays have shown IC₅₀ values comparable to established AChE inhibitors like rivastigmine. The following table summarizes the AChE inhibition potency of various compounds, including this compound:

CompoundIC₅₀ (µM)
This compound4.15
Rivastigmine5.0
Donepezil10.0

These findings suggest that this compound could be a candidate for further development as a therapeutic agent targeting neurodegenerative diseases such as Alzheimer's.

Biological Activities

  • Antimicrobial Properties : The compound has shown potential antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents.
  • Antidiabetic Effects : Preliminary studies indicate that it may possess antidiabetic properties, potentially through mechanisms involving insulin sensitivity and glucose metabolism modulation.
  • Neuroprotective Effects : By inhibiting AChE, the compound may also exhibit neuroprotective effects, potentially benefiting conditions characterized by cholinergic dysfunction .

Study on AChE Inhibition

A study conducted on a series of carbamate derivatives highlighted the efficacy of this compound in inhibiting AChE compared to other derivatives. The study utilized the Ellman assay to quantify enzyme inhibition and found that this compound effectively increased acetylcholine levels in neuronal cultures, suggesting potential cognitive-enhancing properties .

Toxicological Evaluations

Research on the toxicity profile of carbamate pesticides indicates that while these compounds can be effective against pests, they also pose risks to human health and the environment. Toxicological assessments have shown that exposure to carbamates can lead to adverse effects on cholinergic signaling pathways, necessitating careful evaluation during drug development .

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